molecular formula C20H18ClN5O B2523111 7-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 867042-77-1

7-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2523111
CAS No.: 867042-77-1
M. Wt: 379.85
InChI Key: XWXCORFQYKPQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. The compound features a 2-chlorophenyl substituent at position 7, a methyl group at position 5, and a 2-methylphenyl carboxamide moiety at position 4. These substituents likely influence its physicochemical properties (e.g., lipophilicity) and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-12-7-3-6-10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-8-4-5-9-15(14)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXCORFQYKPQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving enaminonitriles and benzohydrazides.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can improve the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits significant biological activities attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 complexes. This inhibition disrupts normal cell cycle progression, leading to apoptosis in cancer cells. The following are key areas of biological activity:

  • Anticancer Properties : The compound has been studied for its potential to act as an anticancer agent by targeting CDKs and disrupting cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that triazolopyrimidine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Inhibition of Protein-Protein Interactions : Some studies suggest that derivatives of this compound can inhibit protein-protein interactions crucial for cancer progression.

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

  • Anticancer Studies :
    • A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through CDK inhibition.
    • Another research highlighted its synergistic effects when combined with traditional chemotherapy agents.
  • Antimicrobial Applications :
    • Research has shown that derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Inhibitory Effects on MDM2-p53 Interaction :
    • Some derivatives have been reported to inhibit the MDM2-p53 interaction, a critical pathway in tumor suppression.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name & Substituents Molecular Formula Molecular Weight Key Differences & Implications References
Target Compound : 7-(2-Chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide C₂₁H₁₈ClN₅O 391.85 g/mol Baseline for comparison; 2-chlorophenyl and 2-methylphenyl groups enhance lipophilicity and may improve membrane permeability.
7-(2-Methoxyphenyl) Analogue C₂₂H₂₁N₅O₂ 403.43 g/mol Methoxy group (electron-donating) replaces chloro (electron-withdrawing), potentially altering binding affinity in polar environments. Reduced steric hindrance compared to chloro substituent.
7-(4-Chlorophenyl)-2-(Ethylsulfanyl) Analogue C₂₂H₂₂ClN₅OS 439.96 g/mol Ethylsulfanyl group at position 2 increases molecular weight and introduces sulfur, which may enhance metabolic stability or interact with cysteine residues in target proteins. 4-Chlorophenyl vs. 2-chlorophenyl alters spatial orientation.
7-(3-Nitrophenyl)-2-(Methylsulfanyl) Analogue C₂₀H₁₇ClN₆O₃S 456.90 g/mol Nitro group (strong electron-withdrawing) at phenyl position 3 could improve electrophilic interactions but reduce solubility. Methylsulfanyl at position 2 adds steric bulk.
7-(4-Fluorophenyl) Analogue C₂₀H₁₈FN₅O 363.39 g/mol Fluorine substituent (smaller, electronegative) replaces chlorine, potentially improving bioavailability due to reduced molecular weight and altered electronic effects.

Biological Activity

7-(2-Chlorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18ClN5OC_{20}H_{18}ClN_5O, with a molecular weight of approximately 373.84 g/mol. The structure includes a triazole ring fused to a pyrimidine ring and features chlorophenyl and methylphenyl substituents that enhance its lipophilicity and biological activity .

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs) . By binding to the active sites of CDKs, this compound disrupts cell cycle progression and induces apoptosis in cancer cells . This mechanism positions it as a potential therapeutic agent in cancer treatment.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanistic Insights : The inhibition of CDKs leads to cell cycle arrest at the G1/S phase transition, contributing to its anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial Studies : It demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like chloramphenicol .
  • Mechanism : The antimicrobial action is attributed to its interference with bacterial cell wall biosynthesis .

Case Studies

  • Cancer Cell Line Testing : A study involving various human cancer cell lines reported that the compound effectively inhibited proliferation and induced apoptosis through CDK inhibition. The study highlighted its selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : In a comparative study against multidrug-resistant strains of bacteria, the compound outperformed conventional antibiotics in terms of MIC values, showcasing its potential as a new antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells IC50/MIC Values Mechanism
AnticancerMCF-7 (breast), A549 (lung)Low µM rangeCDK inhibition
AntibacterialS. aureus, E. coliLower than chloramphenicolCell wall biosynthesis disruption

Q & A

Q. What are the established synthetic routes for synthesizing this triazolopyrimidine derivative, and what key reaction conditions must be optimized?

The synthesis involves multi-step organic reactions. A typical approach includes:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with triazole derivatives under reflux in anhydrous ethanol or acetonitrile.
  • Nucleophilic substitution : Introducing the 2-chlorophenyl and 2-methylphenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol/water mixtures to achieve >95% purity.
    Key optimizations include temperature control (70–100°C), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triazolopyrimidine core distortion due to chloro substituents) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., methyl group at position 5: δ ~2.3 ppm; aromatic protons: δ 7.1–7.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 439.961) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Solubility optimization : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic attack at the pyrimidine ring). Use B3LYP/6-311G(d,p) basis sets .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding dynamics (e.g., with kinases) using AMBER or GROMACS .
  • Reaction path search algorithms : Identify intermediates using quantum chemical calculations (e.g., IRC analysis) to optimize synthetic routes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Vary substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to map essential functional groups (e.g., carboxamide as a hydrogen bond acceptor) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. What experimental design strategies minimize resource consumption during reaction optimization?

  • Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ factorial) to test variables (temperature, catalyst loading, solvent polarity) .
  • Machine learning (ML) : Train models on historical reaction data (e.g., yield, purity) to predict optimal conditions .
  • High-throughput screening : Use automated liquid handlers to test 96-well plate reactions with real-time HPLC monitoring .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Pool data from multiple assays using standardized protocols (e.g., fixed cell lines, consistent incubation times) .
  • HPLC purity verification : Confirm compound integrity (>98% purity) to rule out degradation artifacts .
  • Dose-response validation : Replicate results across independent labs with blinded sample allocation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in designated containers .

Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReaction TypeConditionsYield (%)Reference
1CyclocondensationEtOH, reflux, 12 h65–70
2Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h50–55
3Carboxamide formationEDCI, HOBt, DCM, rt, 24 h75–80

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue/SettingSoftwareReference
Basis set6-311G(d,p)Gaussian 16
Solvent modelPCM (water)ORCA
Convergence criteriaEnergy: 1e⁻⁶ HartreeNWChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.